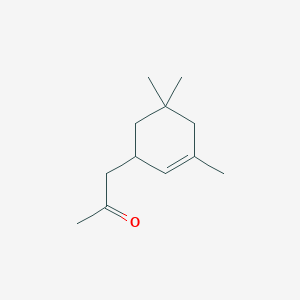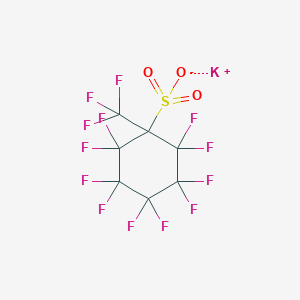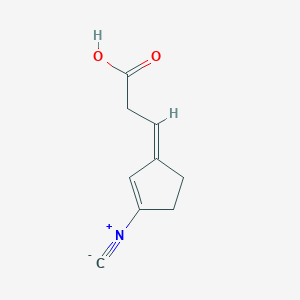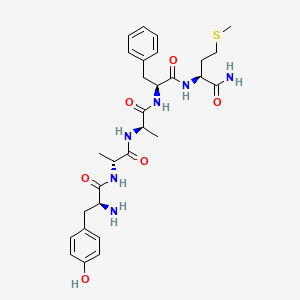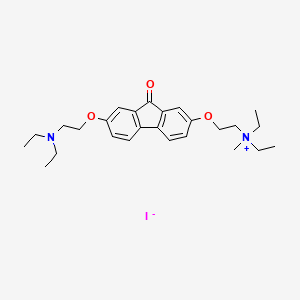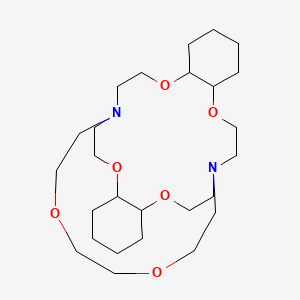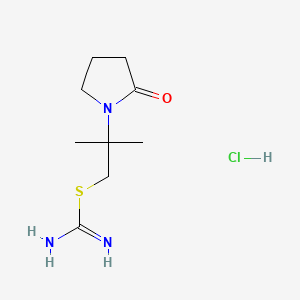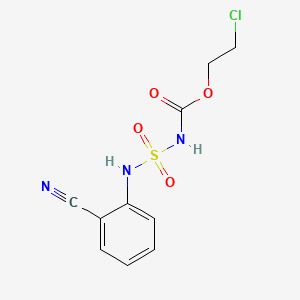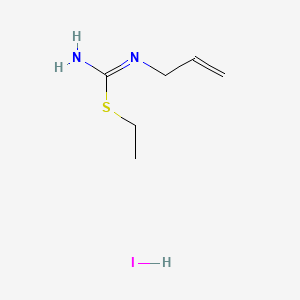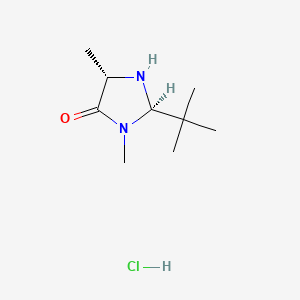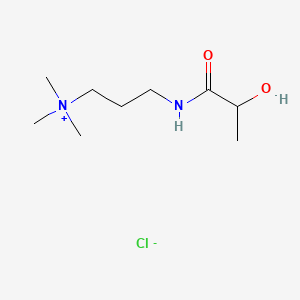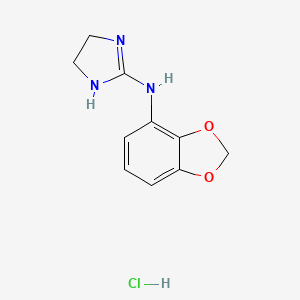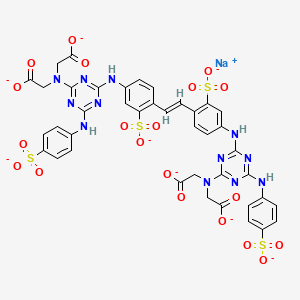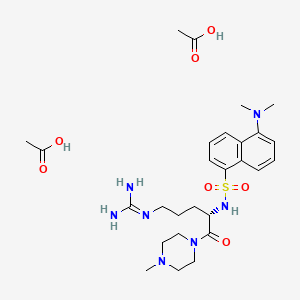
Dansyl-arginine-methylpiperidine amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-arginine-methylpiperidine amide is a synthetic compound with the molecular formula C27H43N7O7S and a molecular weight of 609.73802 g/mol . It is characterized by the presence of a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl), an arginine residue, and a methylpiperidine moiety. This compound is often used in biochemical research due to its fluorescent properties, which make it useful for various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-arginine-methylpiperidine amide typically involves the following steps:
Dansylation: The dansyl group is introduced to the arginine residue through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-arginine-methylpiperidine amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Dansyl-arginine-methylpiperidine amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the development of fluorescent sensors and analytical devices
Wirkmechanismus
The mechanism of action of dansyl-arginine-methylpiperidine amide involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The dansyl group acts as the fluorophore, while the arginine and methylpiperidine moieties facilitate binding to target molecules. This compound can interact with proteins, nucleic acids, and other biomolecules, making it useful for various analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl-lysine-methylpiperidine amide: Similar structure but with lysine instead of arginine.
Dansyl-ornithine-methylpiperidine amide: Contains ornithine in place of arginine.
Dansyl-cysteine-methylpiperidine amide: Features cysteine instead of arginine.
Uniqueness
Dansyl-arginine-methylpiperidine amide is unique due to the presence of the arginine residue, which provides specific binding properties and enhances its utility in biochemical assays. The combination of the dansyl group and arginine allows for efficient fluorescence labeling and detection of target molecules .
Eigenschaften
CAS-Nummer |
55381-97-0 |
|---|---|
Molekularformel |
C27H43N7O7S |
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
acetic acid;2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperazin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C23H35N7O3S.2C2H4O2/c1-28(2)20-10-4-8-18-17(20)7-5-11-21(18)34(32,33)27-19(9-6-12-26-23(24)25)22(31)30-15-13-29(3)14-16-30;2*1-2(3)4/h4-5,7-8,10-11,19,27H,6,9,12-16H2,1-3H3,(H4,24,25,26);2*1H3,(H,3,4)/t19-;;/m0../s1 |
InChI-Schlüssel |
DDIZZZUDYHCPHS-TXEPZDRESA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


